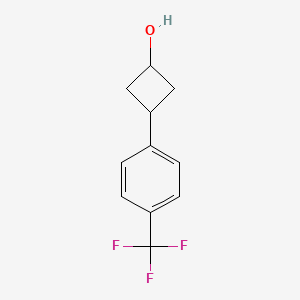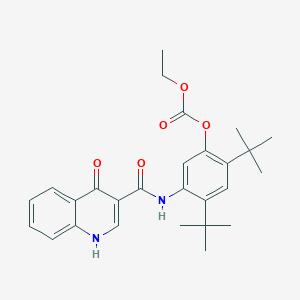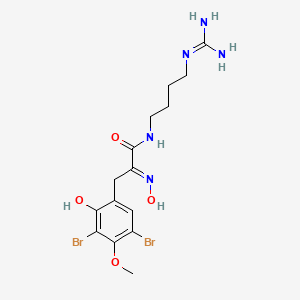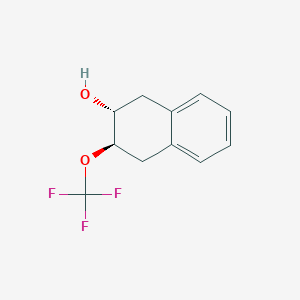![molecular formula C8H4Cl2F3N3O B13352280 1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13352280.png)
1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,2,2-trifluoroethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,2,2-trifluoroethan-1-one is a complex organic compound featuring a pyrrolopyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,2,2-trifluoroethan-1-one typically involves multiple steps:
Formation of the Pyrrolopyrimidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Chlorine Atoms: Chlorination reactions are carried out using reagents like thionyl chloride or phosphorus pentachloride.
Addition of Trifluoroethanone Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce alkyl or acyl groups.
科学研究应用
1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
作用机制
The mechanism of action of 1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the downstream signaling pathways .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also used as kinase inhibitors.
Triazolopyrimidine Derivatives: These compounds have similar biological activities and are used in medicinal chemistry.
Uniqueness
1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of both chlorine and trifluoroethanone groups, which enhance its binding affinity and specificity towards certain biological targets .
属性
分子式 |
C8H4Cl2F3N3O |
|---|---|
分子量 |
286.03 g/mol |
IUPAC 名称 |
1-(2,4-dichloro-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H4Cl2F3N3O/c9-5-3-1-16(6(17)8(11,12)13)2-4(3)14-7(10)15-5/h1-2H2 |
InChI 键 |
LMWXHEQVUWYZQT-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(CN1C(=O)C(F)(F)F)N=C(N=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-(5-Iodothiophen-3-yl)-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B13352208.png)



![[2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol](/img/structure/B13352228.png)
![6-Fluoro-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B13352230.png)
![2-((1R,5S,6S)-6-Cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid](/img/structure/B13352235.png)






